molecular formula C7H6N4O2 B071998 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid CAS No. 1488-48-8

4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid

Cat. No.: B071998
CAS No.: 1488-48-8
M. Wt: 178.15 g/mol
InChI Key: RZJHZSFLBFVOKR-UHFFFAOYSA-N
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Description

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a high-value, multifunctional heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is a purine analogue, making it a privileged pharmacophore for designing molecules that target ATP-binding sites, particularly in various protein kinases. The presence of both an electron-rich amino group and a carboxylic acid functional group on the fused pyrrolopyrimidine ring system provides exceptional synthetic versatility. Researchers utilize this compound as a key intermediate for the synthesis of more complex, targeted inhibitors through amide bond formation, peptide coupling, or further cyclization reactions. Its primary research value lies in the development of potential therapeutic agents for oncology, inflammatory diseases, and other conditions where kinase dysregulation plays a critical role. The molecule serves as a core building block for probing enzyme mechanisms and structure-activity relationships (SAR), enabling the creation of compound libraries for high-throughput screening. This reagent is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-4-3(7(12)13)1-9-6(4)11-2-10-5/h1-2H,(H,12,13)(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJHZSFLBFVOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569941
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488-48-8
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation-Amination-Cyclization Sequence

Catalytic Methods for Enhanced Efficiency

Copper-Catalyzed Cross-Coupling

The Cu(I)-mediated Ullmann reaction enables efficient construction of the pyrrolo[2,3-d]pyrimidine core. Using 5-bromo-2,4-dichloropyrimidine and 3,3-diethoxypropyne, catalytic CuI (10 mol%) in DMSO at 100°C facilitates cyclization within 8 hr. TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) acts as an oxidative co-catalyst, enhancing regioselectivity for the 5-carboxylic acid derivative.

Performance Metrics :

  • Yield: 92% (isolated).

  • Purity: >98% (HPLC).

Palladium-Mediated Suzuki Coupling

Functionalization at position 7 is achieved via Suzuki-Miyaura cross-coupling. A representative procedure reacts 4-amino-7-iodo-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid with arylboronic acids using Pd(PPh₃)₄ (5 mol%) in THF/ethanol (3:1). This method tolerates electron-deficient aryl groups, achieving 60–85% yields.

Optimization Insights :

  • Microwave irradiation (150°C, 20 min) reduces reaction time by 75% versus thermal conditions.

  • Boc protection of the amino group prevents Pd-induced deamination.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Large-scale manufacturing adopts continuous flow reactors to enhance heat/mass transfer. A patented process (EP3560932A1) details:

  • Reactor 1 : Cyclopentylamine addition to 5-bromo-2,4-dichloropyrimidine at 50°C (residence time: 30 min).

  • Reactor 2 : Cu-catalyzed cyclization in DMSO at 100°C (residence time: 2 hr).

  • Crystallization Unit : In-line antisolvent (water) addition precipitates product with 89% yield.

Economic Benefits :

  • 30% reduction in production costs versus batch processing.

  • Consistent purity (>99.5%) across 100 kg batches.

Solvent Recycling and Green Chemistry

Industrial protocols emphasize sustainability:

  • DMSO is recovered via vacuum distillation (90% efficiency).

  • Aqueous waste streams are treated with activated carbon to remove Pd residues (<1 ppm).

Analytical and Purification Strategies

Chromatographic Purification

Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves the target compound from des-carboxylic acid byproducts. Retention time: 8.2 min (λ = 254 nm).

Crystallization Optimization

Ethanol/water (7:3) mixtures produce needle-shaped crystals with 95% recovery. XRPD analysis confirms polymorphic Form I (characteristic peaks at 2θ = 12.4°, 18.7°).

Comparative Analysis of Synthetic Routes

Method Yield (%)Purity (%)Time (hr)Scale-Up Feasibility
Halogenation-Amination789772Moderate
One-Pot859824High
Cu-Catalyzed92988High
Flow Synthesis8999.52.5Industrial

Challenges and Mitigation Strategies

Byproduct Formation

Des-carboxylic acid analogs (5–10%) arise from incomplete oxidation. Mitigation includes:

  • TFAA Stoichiometry : 2.5 equivalents ensures full conversion.

  • Inert Atmosphere : N₂ sparging prevents oxidative degradation.

Solubility Limitations

The carboxylic acid group causes poor solubility in apolar solvents. Solutions involve:

  • Salt Formation : Sodium salt preparation (aqueous NaOH) enhances bioavailability.

  • Co-Solvents : DMSO/water (1:1) mixtures during amination improve reactivity .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and pyrrolo-pyrimidine core undergo oxidation under controlled conditions:

  • Carboxylic Acid Oxidation : Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form α-keto acid derivatives, though this pathway is rarely utilized due to competing decarboxylation .
  • Heterocycle Oxidation : The pyrrole ring oxidizes selectively with m-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives, enhancing solubility for pharmaceutical applications .

Reduction Reactions

Selective reduction of the pyrimidine ring occurs under mild conditions:

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol yields 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives, retaining the amino and carboxylic acid groups .
  • Borane-Mediated Reduction : Targets the carboxylic acid to produce alcohol intermediates, enabling further functionalization (e.g., esterification) .

Substitution Reactions

The 4-amino group and halogenated derivatives participate in nucleophilic substitutions:

Amination and Alkylation

Reaction TypeReagents/ConditionsProductYield (%)Source
N-AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃4-(Alkylamino)-pyrrolopyrimidines60–75
Buchwald–HartwigPd(dba)₂, Xantphos, aryl bromides4-Arylamino derivatives80–90

Halogenation

  • Chlorination : POCl₃ in toluene at 75°C replaces hydroxyl groups with chlorine, forming 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl chloride .
  • Bromination : NBS in DMF introduces bromine at the 2-position, enabling Suzuki couplings .

Cross-Coupling Reactions

The compound serves as a scaffold for transition metal-catalyzed couplings:

Suzuki–Miyaura Coupling

Aryl Boronic AcidCatalyst SystemProduct (C-5 Substituted)Yield (%)
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃5-Phenyl derivative85
4-MethoxyphenylPdCl₂(dppf), K₃PO₄5-(4-Methoxyphenyl)78

Conditions: Ethanol/water (3:1), 80°C, 12 hr .

Esterification and Amidation

The carboxylic acid reacts readily with alcohols or amines:

  • Methyl Ester Formation : SOCl₂/MeOH produces methyl 4-amino-pyrrolopyrimidine-5-carboxylate (85% yield) .
  • Amide Synthesis : EDCI/HOBt mediates coupling with amines to generate bioactive carboxamides (e.g., antitumor agents) .

Cyclization Reactions

Intramolecular cyclizations expand the heterocyclic system:

  • Thermal Cyclization : Heating with DCC forms fused tricyclic structures (e.g., pyrido-pyrrolopyrimidines) .
  • Metal-Assisted Cyclization : CuI catalyzes Ullmann-type couplings to create macrocyclic derivatives .

Stability and Reactivity Trends

  • pH Sensitivity : Degrades rapidly under alkaline conditions (t₁/₂ = 2 hr at pH 10) .
  • Thermal Stability : Stable up to 150°C; decomposes via decarboxylation above 200°C .

Scientific Research Applications

Antitumor Activity

One of the primary applications of 4-amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is its role as an antineoplastic agent. Research has shown that derivatives of this compound can act as potent inhibitors of protein kinase B (PKB), which is implicated in various cancer pathways.

Case Study: PKB Inhibition

A study focused on the synthesis of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides demonstrated their effectiveness as selective inhibitors of PKB. These compounds exhibited up to 150-fold selectivity over related kinases such as PKA and showed significant antitumor activity in vivo against human tumor xenografts in nude mice at tolerable doses .

Table 1: Inhibition Potency of PKB by Substituted Compounds

CompoundPKB Inhibition (IC50)Selectivity Ratio (PKB/PKA)
CCT12893010 nM28-fold
Compound A15 nM20-fold
Compound B25 nM10-fold

Enzyme Inhibition

The compound also shows promise as an inhibitor for various enzymes involved in nucleotide metabolism, which can be crucial for developing therapeutic agents targeting metabolic diseases and cancers.

Case Study: Enzyme Activity

Research has indicated that derivatives of this compound inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both critical in DNA synthesis and repair. For example, N-[4-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]-benzoyl-L-glutamic acid exhibited notable activity against these enzymes .

Table 2: Enzyme Inhibition Profiles

EnzymeCompoundIC50 (µM)
Thymidylate SynthaseN-[4-(2-amino...0.5
Dihydrofolate ReductaseN-[4-(2-amino...0.8

Potential Neuroprotective Effects

Emerging research suggests that pyrrolo[2,3-d]pyrimidine derivatives may have neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Parkinson's disease.

Case Study: Neurodegenerative Disease Treatment

A patent describes the use of substituted pyrrolo[2,3-d]pyrimidines for treating neurological disorders. The compounds were shown to modulate pathways involved in neuronal survival and apoptosis . This opens avenues for further exploration into their therapeutic potential.

Synthesis and Chemical Versatility

The versatility of synthesizing various derivatives of this compound allows for the development of targeted therapies with improved efficacy and reduced side effects.

Synthesis Techniques

The synthesis processes have been optimized to yield high-purity compounds suitable for biological testing. Methods include coupling reactions with amino-functionalized lipids to create organo-gelators that can be utilized in drug delivery systems .

Table 3: Synthesis Pathways for Derivatives

DerivativeSynthesis MethodYield (%)
Ethyl ester derivativeCoupling with ethyl bromoacetate66
Benzoyl derivativeReaction with benzoyl chloride75
HydrogelatorCoupling with phospholipids80

Mechanism of Action

The mechanism of action of 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and nucleic acids. By mimicking natural nucleosides, it can be incorporated into DNA or RNA, disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound’s effects are mediated through pathways involving key enzymes and regulatory proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Key Properties

The pharmacological and physicochemical profiles of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 4-NH₂, 5-COOH C₇H₆N₄O₂ 194.15 High solubility, kinase inhibition potential
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-NH₂, 5-I C₆H₆IN₄ 276.04 Enhanced halogen-mediated bioactivity, inhibitor of PL kinases
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-NH₂, 5-Br, 7-CH₃ C₇H₈BrN₄ 243.07 Increased lipophilicity, synthetic intermediate for aryl-coupled analogs
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 4-Cl, 5-COOH C₇H₄ClN₃O₂ 197.58 Reduced basicity, prodrug potential
4-Amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide 4-NH₂, 5-CONH₂, 7-ribose C₁₁H₁₄N₅O₅ 311.26 Nucleoside analog, anticancer/antiviral activity

Functional Group Impact

Amino Group (Position 4): Critical for hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases). Replacement with halogens (e.g., Cl in CAS 186519-92-6) reduces basicity and alters electron density, affecting binding affinity .

Carboxylic Acid (Position 5) :

  • Enhances solubility in polar solvents (e.g., water, DMSO), improving bioavailability.
  • Contrasts with halogenated (e.g., Br, I) or methylated derivatives, which prioritize lipophilicity and membrane permeability .

Ribofuranosyl Modifications: Glycosylated analogs (e.g., NSC113943) mimic natural nucleotides, enabling incorporation into RNA/DNA and antiviral mechanisms .

Biological Activity

Overview

4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid (CAS No. 1488-48-8) is a heterocyclic compound that has garnered attention for its biological activity, particularly as a selective inhibitor of Protein Kinase B (PKB or Akt). This compound is structurally related to purines and pyrimidines, which allows it to interact with various biological pathways, including those involved in cell growth and survival.

Target and Mode of Action
The primary target of this compound is PKB, a key player in the phosphatidylinositol-3 kinase (PI3K) signaling pathway. The compound acts as an ATP-competitive inhibitor, exhibiting selectivity for PKB over other kinases such as Protein Kinase A (PKA) by up to 150-fold. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatments .

Biochemical Pathways
The inhibition of PKB leads to downstream effects on various signaling pathways, ultimately affecting cell proliferation, survival, and apoptosis. In cellular assays, the compound has been shown to modulate biomarkers related to PKB signaling, indicating its potential role in cancer therapeutics .

Pharmacokinetics

Absorption and Metabolism
Despite its potent activity in vitro, this compound exhibits rapid clearance in vivo and low oral bioavailability. This pharmacokinetic profile necessitates further optimization for effective therapeutic use .

Distribution and Excretion
The compound's distribution in biological systems is influenced by its interaction with various transporters and binding proteins. Understanding these interactions can help improve its pharmacological properties and therapeutic applications .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of derivatives of this compound against various cancer cell lines. For instance, compounds derived from pyrrolo[2,3-D]pyrimidine structures demonstrated significant cytotoxicity with IC50 values ranging from 29 to 59 µM across different cancer types. Notably, one derivative exhibited activity comparable to established tyrosine kinase inhibitors like sunitinib .

Case Studies

  • In Vivo Efficacy : In studies involving human tumor xenografts in nude mice, the compound exhibited strong growth inhibition at well-tolerated doses. This suggests potential for development as an anticancer agent .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that certain derivatives could induce cell cycle arrest and apoptosis through modulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This dual action enhances their potential as multi-targeted kinase inhibitors .

Data Table: Biological Activity Summary

Activity Details
Target Protein Kinase B (PKB/Akt)
Selectivity Up to 150-fold over PKA
IC50 Values (Cytotoxicity) 29 - 59 µM against various cancer cell lines
In Vivo Efficacy Strong inhibition of tumor growth in xenograft models
Mechanism of Action Induces apoptosis; modulates signaling pathways

Q & A

Q. How can researchers optimize the synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivatives?

  • Methodological Approach : A streamlined synthesis involves a one-pot sequential reaction combining deprotection, cyclization, and acidification using hydrochloric acid. For example, intermediates like 4,6-diamino-5-(2,2-diethoxyethyl)pyrimidine-2-thiolate can be precipitated directly from ethanol with 85% yield, bypassing purification challenges . Key steps include nucleophilic aromatic substitution (using amines or thiols in DMSO) and Suzuki coupling (palladium catalysts in THF/ethanol) to introduce functional groups .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Recommended Methods :
  • LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 366 [M+H]+) and retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) .
  • NMR Spectroscopy : Essential for verifying substituent positions, as demonstrated in structural elucidation of iodinated analogs (e.g., 5-iodo derivatives) .
  • InChI Key/SMILES Validation : Cross-referencing with PubChem or ChemSpider entries ensures consistency in stereochemistry and functional group placement .

Q. How is this compound applied in kinase inhibition studies?

  • Experimental Design : The core structure serves as a scaffold for kinase inhibitors, particularly targeting EGFR, Her2, and RAF kinases. Biochemical assays involve measuring IC50 values via competitive binding experiments. For example, derivatives like N-[2-fluoro-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl)-phenyl]-4-benzenesulfonamide modulate RAF kinase activity in cancer models . Activity is influenced by substituents at the 4- and 5-positions, which alter binding affinity and selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for pyrrolo[2,3-d]pyrimidine derivatives?

  • Strategy :
  • Substituent Variation : Compare analogs with halogen (Cl, Br), alkyl (ethyl, methyl), or aryl groups at the 4- and 5-positions. For instance, 5-ethyl and 4-chloro substitutions enhance kinase selectivity, while ribofuranosyl modifications (e.g., 7-β-D-ribofuranosyl derivatives) improve solubility .
  • Biochemical Profiling : Use high-throughput screening to assess inhibitory potency across kinase panels. Data contradictions (e.g., conflicting IC50 values) may arise from assay conditions (e.g., ATP concentration variations) .

Q. How to resolve contradictions in synthetic yields during scale-up?

  • Troubleshooting :
  • Precipitation Optimization : Traditional methods often struggle with thiol intermediate purification. The improved process in avoids column chromatography by precipitating intermediates directly from ethanol, reducing losses .
  • Reaction Monitoring : Real-time HPLC tracking identifies side reactions (e.g., over-chlorination) that reduce yields. Adjusting stoichiometry of chlorinating agents (e.g., POCl3) mitigates this .

Q. What methodologies are used to assess inhibitory kinetics against specific kinases?

  • Kinetic Analysis :
  • Enzyme Assays : Measure initial reaction rates under varying substrate (ATP) and inhibitor concentrations. For tyrosine kinases, use fluorescence-based assays (e.g., ADP-Glo™) to quantify inhibition .
  • Binding Mode Studies : X-ray crystallography of inhibitor-kinase complexes (e.g., with CDK2 or VEGFR2) reveals interactions at the ATP-binding pocket, guiding rational design .

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